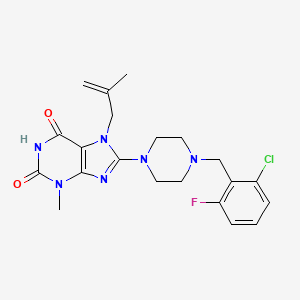

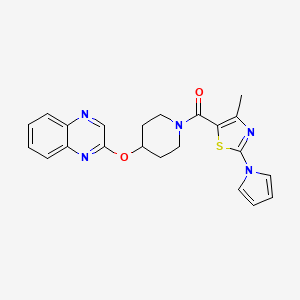

![molecular formula C12H14F3N3O2 B2927952 1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-羧酸 CAS No. 1574546-15-8](/img/structure/B2927952.png)

1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid” is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . This specific compound has a trifluoromethyl group attached to the pyrimidine ring, which can significantly alter its chemical and physical properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a reaction involving 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate was carried out in a three-necked round-bottomed flask . The reaction was performed at room temperature for 2-3 hours, and the solvent was then removed . The residue was added to water, and the precipitate formed was filtered off and recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallography . The crystal structure of a related compound, 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, was determined to be monoclinic with a P21/c space group .科学研究应用

Pharmaceutical Applications

This compound, with its trifluoromethyl group, is found in several FDA-approved drugs . The trifluoromethyl group is a common pharmacophore, a part of a molecular structure responsible for a particular biological activity . It’s used in the synthesis of various drugs due to its unique physicochemical properties .

Agrochemical Applications

Trifluoromethylpyridine derivatives, which this compound is a part of, are widely used in the protection of crops from pests . Over the past two decades, more than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .

Veterinary Applications

Several trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Active Ingredients

This compound is used in the synthesis of active ingredients in both agrochemical and pharmaceutical industries . Its unique characteristics contribute to the biological activities and physical properties of the final products .

Pain Sensitivity Research

The compound has been linked to research on pain sensitivity, particularly in relation to the neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Cell Proliferation and Apoptosis

This compound is involved in research related to cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism . For instance, Alpelisib, a drug that contains a trifluoromethyl group, is used in the treatment of certain types of breast cancer .

作用机制

Target of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They interact with various proteins and receptors in the nervous system, but the specific targets for this compound need further investigation.

Mode of Action

It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . They work by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated human microglia cells . This suggests that our compound might interact with its targets in a similar manner, leading to changes in cellular functions.

Pharmacokinetics

Its molecular weight of 28925 suggests that it might have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed

Result of Action

The compound’s action at the molecular and cellular level is likely to result in reduced inflammation and neuroprotection, based on the effects observed for similar compounds . Specifically, these compounds have been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

属性

IUPAC Name |

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c1-7-16-9(12(13,14)15)6-10(17-7)18-4-2-8(3-5-18)11(19)20/h6,8H,2-5H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCLFXJAZDORSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)

![[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2927889.png)